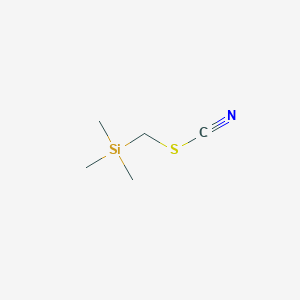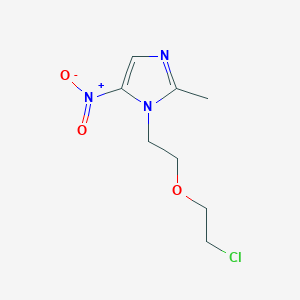
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester, also known as methyl N-(amino-carbonyloxy)ethanimidothioate, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of ethanimidothioic acid, which is a sulfur-containing organic compound that is used in the synthesis of various chemicals. Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied and reported.
Mecanismo De Acción
The mechanism of action of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester has not been fully elucidated. However, studies have suggested that this compound may act as a nucleophile in various reactions. In addition, this compound may undergo hydrolysis to release ethanimidothioic acid, which can then participate in various reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester have not been extensively studied. However, studies have suggested that this compound may exhibit antioxidant and anti-inflammatory properties. In addition, this compound may have potential applications in the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester in lab experiments is its availability. This compound can be easily synthesized using different methods, making it readily accessible for scientific research. In addition, this compound has shown potential applications in various fields of research, including organic synthesis and drug discovery.
However, one of the limitations of using this compound in lab experiments is its stability. Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester is prone to hydrolysis, which can affect its activity and potency. In addition, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester. One of the areas where this compound has potential applications is in the development of new drugs for the treatment of various diseases. In addition, this compound can be further studied for its potential use in asymmetric catalysis and other organic synthesis reactions. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated through additional studies.
Métodos De Síntesis
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester can be synthesized using different methods. One of the methods involves the reaction of ethanimidothioic acid with Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester chloroformate and ammonium carbonate in dichloromethane. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethanimidothioic acid with Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester carbamate in the presence of a catalyst such as triethylamine. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester has potential applications in various fields of scientific research. One of the areas where this compound has been studied is in the field of organic synthesis. This compound has been used as a building block in the synthesis of various organic compounds, including biologically active molecules such as antitumor agents. In addition, this compound has been studied for its potential use in the preparation of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
16960-39-7 |
|---|---|
Nombre del producto |
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester |
Fórmula molecular |
C4H8N2O2S |
Peso molecular |
148.19 g/mol |
Nombre IUPAC |
methyl N-carbamoyloxyethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7) |
Clave InChI |
VCFUBFMWDABVJZ-UTCJRWHESA-N |
SMILES isomérico |
C/C(=N/OC(=O)N)/SC |
SMILES |
CC(=NOC(=O)N)SC |
SMILES canónico |
CC(=NOC(=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)






